Poly(dimethylsiloxane)

Overview

Description

Synthesis Analysis

PDMS synthesis involves the polymerization of dimethylsiloxane monomers, often initiated by a catalyst. The in-situ synthesis of PDMS-gold nanoparticles composite films demonstrates a simple, environmentally safe method without additional reducing/stabilizing agents, highlighting PDMS's versatility in incorporating other materials for enhanced properties (Lab on a chip, 2008). Additionally, controlled synthesis approaches allow for the production of PDMS with specific molecular weights and functionalities, further broadening its application scope (Macromolecules, 1992).

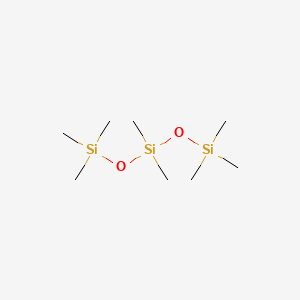

Molecular Structure Analysis

PDMS's molecular structure is characterized by its flexible siloxane backbone, which imparts its unique physical properties. The direct synthesis of PDMS copolymers using click chemistry showcases the adaptability of PDMS to various molecular structures, allowing for the customization of its physical and chemical properties (Macromolecular rapid communications, 2010).

Chemical Reactions and Properties

PDMS participates in several chemical reactions, including hydrosilylation, which is used for the synthesis of block and graft copolymers. This versatility in chemical reactions enables the development of materials with a wide range of properties for specific applications (Polymer, 1998).

Physical Properties Analysis

The physical properties of PDMS, such as its elasticity, transparency, and gas permeability, make it an ideal material for various applications. Its ability to form elastomers that can stretch over 2200% of their original length and self-heal at room temperature demonstrates its exceptional mechanical properties (Macromolecular rapid communications, 2018).

Chemical Properties Analysis

PDMS's chemical inertness and hydrophobicity are key to its widespread use. Surface modification techniques have been developed to alter its surface properties, such as hydrophilicity, without affecting its bulk characteristics. This enables PDMS to be tailored for specific applications, including biotechnological and medical applications (Journal of the American Chemical Society, 2007).

Scientific Research Applications

Fabrication of Microfluidic Devices : PDMS is extensively used in creating microfluidic devices due to its simplicity in fabrication and ability to incorporate other materials. These devices have applications in biomedicine (McDonald & Whitesides, 2002).

Permeation-Driven Flow in Microfluidic Devices : It's ideal for microfluidic devices as its permeability generates significant hydrodynamic flow, useful in applications like chemical concentration and passive pumping (Randall & Doyle, 2005).

Biological Studies : PDMS microstructures are suitable for miniaturized biological studies, including immunoassays and cell manipulation, owing to their advantageous properties (Sia & Whitesides, 2003).

Cell Adhesion Studies : PDMS elastomers are used for studying cell adhesion, where they can be functionalized with bioadhesive ligands for biomedical applications (Wu et al., 2010).

Protein-Resistant Coatings : PDMS surfaces can be modified to be permanently hydrophilic and protein-resistant, useful in applications requiring long-term surface stability (Makamba et al., 2005).

Rheological Properties in Industrial Coatings : PDMS solutions are significant in the coating industry, where their rheological properties affect the flow in coating devices (Ghannam & Esmail, 1998).

Biopassivation in Microfluidic Channels : Surface treatments on PDMS can reduce adsorption in microfluidic channels, enhancing its suitability for immunoreactions and reducing uncontrolled adsorption (Linder et al., 2001).

Molecular Simulation Studies : PDMS is a subject of molecular simulation for understanding its physical properties, crucial for industrial applications (Makrodimitri et al., 2007).

Steroid Hormone Delivery : It has been used in delivering steroid hormones in veterinary medicine, offering controlled release and increased efficacy (Kesler, 1988).

Biomedical Engineering and Tissue Engineering : PDMS is used in tissue engineering and biomedical applications, especially in microfluidic devices for studying cell behavior and adhesion mechanisms (Jastrzębska et al., 2018).

Lithium-Metal Battery Anodes : PDMS thin films are used to improve lithium-metal anodes in batteries, due to their chemical inertness and mechanical properties (Zhu et al., 2017).

Organic Field-Effect Transistors : Surface-treated PDMS is used as a gate dielectric in solution-processed organic field-effect transistors, showcasing its utility in organic electronics (Raveendran & Namboothiry, 2018).

Hemocompatibility in Medical Implants : Surface modification of PDMS enhances its hemocompatibility, crucial for its use in medical implants or devices (Xue et al., 2017).

Analytical Microfluidic Devices : PDMS is popular in analytical microfluidic devices due to its ease of manufacturing and moderate cost (Kuncova-Kallio & Kallio, 2006).

Biomicrofluidics : Surface modification of PDMS with smart polymers enhances its suitability for biomicrofluidics by improving hydrophilicity and decreasing non-specific protein adsorption (Gökaltun et al., 2019).

Mass Spectrometry : PDMS microchips are used in nanoelectrospray ionization-mass spectrometry, enabling sensitive detection of peptides (Sun et al., 2010).

Nanostructuring for Wetting Properties : Plasma-induced nanostructuring of PDMS can control surface wettability and protein adsorption, relevant in microfluidic devices (Vlachopoulou et al., 2009).

Surface Modification Method : A method for permanent and functional surface modification of PDMS was developed, enhancing its applications (Wu et al., 2007).

Thermal Analysis : PDMS has been studied using differential scanning calorimetry and Raman spectroscopy, providing insights into its thermal properties (Soutzidou et al., 1998).

Mechanism of Action

Target of Action

Poly(dimethylsiloxane) (PDMS) is a silicone polymer that doesn’t have a specific biological target. It is generally considered inert, non-toxic, and non-flammable . PDMS is used in a wide variety of applications, from cosmetics to industrial lubrication, and even in biomedical microelectromechanical systems (bio-MEMS) .

Mode of Action

PDMS interacts with its environment primarily through its physical properties rather than specific biochemical interactions. It is known for its unusual rheological (or flow) properties . As a thermoset elastic polymer, PDMS is transparent in the near ultraviolet, visible, and near-infrared spectral regions . It is easy to mold into any shape, forming surfaces with a pronounced smoothness .

Biochemical Pathways

It can affect the dynamics of solvated species and drastically alter the deactivation pathways of their excited states .

Pharmacokinetics

It’s worth noting that pdms has high permeability to gases .

Result of Action

The primary effects of PDMS are due to its physical properties. For example, it is used in shampoos as it makes hair shiny and slippery . In biomedical applications, PDMS can create a stable hydrophilic surface that prevents the adsorption of proteins and other biomacromolecules .

Action Environment

The action of PDMS can be influenced by environmental factors. For instance, its surface hydrophilicity and micro-textures can change after immersion in certain chemicals . Oxygen plasma treatment can decrease the contact angle of PDMS, making it more hydrophilic . Furthermore, exposure to tissue culture media can result in increased PDMS surface element concentrations of nitrogen and oxygen .

Future Directions

properties

IUPAC Name |

dimethyl-bis(trimethylsilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQXSVUQTKDNFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24O2Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28349-86-2, 42557-10-8 | |

| Record name | Octamethyltrisiloxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28349-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilyl-terminated poly(dimethylsiloxane) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42557-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9040710 | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS] | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/ | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.34 [mmHg] | |

| Record name | Octamethyltrisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18767 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

107-51-7, 63148-62-9 | |

| Record name | Octamethyltrisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamethyltrisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octamethyltrisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamethyltrisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ZW13R0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYDIMETHYLSILOXANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6775 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What is the molecular formula and structure of PDMS?

A1: Poly(dimethylsiloxane) is a linear silicone polymer composed of repeating units of (-Si(CH3)2O-)n.

Q2: What spectroscopic techniques are used to characterize PDMS?

A2: Common techniques include:

- Nuclear Magnetic Resonance (NMR): Provides information about the polymer's structure, composition, and dynamics. [, , , , , ]

- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and analyzes chemical bonding within the polymer. [, , , , ]

- X-ray Photoelectron Spectroscopy (XPS): Characterizes surface composition and chemical states of elements present in PDMS. [, , , , , ]

Q3: How does the molecular weight of PDMS affect its properties?

A3: Molecular weight significantly influences properties such as:

- Viscosity: Higher molecular weight PDMS exhibits increased viscosity. [, ]

- Mechanical Strength: Longer chains contribute to enhanced tensile strength and elasticity. []

- Glass Transition Temperature (Tg): Tg can be affected by molecular weight, with lower molecular weights generally leading to lower Tg values. [, ]

Q4: What makes PDMS compatible with various materials?

A4: PDMS exhibits excellent compatibility with a wide range of materials due to its:

- Inert nature: It generally does not react with or degrade other materials. []

- Low surface energy: This contributes to its non-stick properties and facilitates easy release from molds. [, ]

- Flexibility: Its ability to conform to different shapes makes it ideal for creating conformal coatings and interfaces. []

Q5: How is PDMS employed in microfluidics?

A5: PDMS is widely used in microfluidics due to:

- Ease of fabrication: Soft lithography techniques allow for rapid prototyping of microfluidic devices. [, , ]

- Optical transparency: Enables visual monitoring of fluids and reactions within microchannels. []

- Gas permeability: Facilitates gas exchange, making it suitable for cell culture applications. []

Q6: Why is surface modification of PDMS often necessary?

A6: While inherently hydrophobic, PDMS surface modification is often crucial for specific applications:

- Hydrophilicity Enhancement: Plasma treatment, UV exposure, or chemical modification can introduce hydrophilic groups to improve wettability and cell adhesion. [, , , ]

- Biocompatibility Improvement: Surface modifications can reduce protein adsorption and enhance biocompatibility for biomedical applications. [, , ]

- Functionalization: Attaching specific molecules or polymers to the PDMS surface enables tailored functionality for sensing, separation, or targeted delivery. [, , , ]

Q7: How does plasma treatment affect the PDMS surface?

A7: Plasma treatment, specifically oxygen plasma, alters the PDMS surface by:

- Introducing polar groups: This increases surface energy and hydrophilicity. [, , ]

- Altering surface morphology: Plasma treatment can roughen the surface, creating nanoscale features. []

- Influencing surface chemistry: It can lead to the formation of silanol (Si-OH) groups, enhancing reactivity for further modifications. []

Q8: Can the wettability of a PDMS surface be reversed?

A9: Yes, studies have shown that the wettability of PDMS surfaces can be reversibly switched between superhydrophilic and superhydrophobic states by employing specific treatments like plasma and heat treatments in conjunction with electroless gold plating. []

Q9: What are some common copolymers incorporating PDMS?

A9: Several copolymers have been synthesized by combining PDMS with other polymers, including:

- Poly(dimethylsiloxane)-b-poly(methylmethacrylate) (PDMS-b-PMMA): Combines the flexibility of PDMS with the optical clarity and biocompatibility of PMMA. []

- Polylactide-poly(dimethylsiloxane)-polylactide (PLA-PDMS-PLA): Utilizes the biodegradability of PLA and the low surface energy of PDMS for nanolithographic applications. []

- Poly(dimethylsiloxane)-polyamide (PAS) copolymers: These copolymers are studied for their unique surface properties and potential applications as membranes in artificial organs. [, ]

Q10: How does the incorporation of PDMS affect the properties of blends and copolymers?

A10: Incorporating PDMS can significantly modify properties such as:

- Flexibility and Toughness: PDMS acts as a soft segment, enhancing flexibility and impact resistance. [, , ]

- Surface Properties: PDMS often enriches at the surface, influencing hydrophobicity and surface interactions. [, ]

- Morphology: Phase separation in blends and copolymers leads to distinct microstructures, impacting mechanical and thermal properties. [, ]

Q11: Can PDMS be used to toughen epoxy resins?

A12: Yes, research demonstrates that incorporating poly(dimethylsiloxane) with terminal vinyl ester groups (BVHPDMS) into an epoxy resin significantly improves its impact strength. [] The addition of organophilic montmorillonite clay further enhances the mechanical properties of these hybrid nanocomposites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-1-Benzazepine-1-acetic acid, 3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-, hydrochloride (1:1), (3S)-rel-](/img/structure/B1164878.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-ethoxyethoxy)ethyl carbonate](/img/structure/B1164893.png)